3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide
Description
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Properties
IUPAC Name |
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7-13-10(16-14-7)9(15)12-6-8-4-2-3-5-11-8/h2-5H,6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXRGQKNDMVMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidines and Isothiocyanates
A widely employed strategy involves the reaction of substituted amidines with isothiocyanates to form thiourea intermediates, which undergo cyclization to yield the 1,2,4-thiadiazole core. For the target compound, the synthesis proceeds as follows:
Step 1: Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carboxylic Acid
- Amidine Formation : 2-Cyanoacetamide is treated with hydrogen chloride in ethanol to generate the corresponding amidine hydrochloride.
- Thiourea Intermediate : The amidine reacts with methyl isothiocyanate in acetone at 25°C for 20 hours, forming a thiourea derivative.
- Cyclization : The thiourea undergoes cyclization using diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF), yielding 3-methyl-1,2,4-thiadiazole-5-carboxylic acid.
Step 2: Carboxamide Formation
- Activation of Carboxylic Acid : The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
- Coupling with Pyridin-2-ylmethylamine : The acyl chloride reacts with pyridin-2-ylmethylamine in dichloromethane (DCM) at 0–25°C, yielding the target carboxamide.
Reaction Scheme
$$
\text{2-Cyanoacetamide} \xrightarrow{\text{HCl/EtOH}} \text{Amidine} \xrightarrow{\text{CH₃NCS}} \text{Thiourea} \xrightarrow{\text{DIAD/THF}} \text{3-Methyl-1,2,4-thiadiazole-5-carboxylic Acid} \xrightarrow{\text{SOCl₂, Pyridin-2-ylmethylamine}} \text{Target Compound}
$$
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for thiadiazole formation. A modified approach involves:
- One-Pot Cyclocondensation : A mixture of methylglyoxal, thiosemicarbazide, and pyridin-2-ylmethylamine is irradiated at 150°C for 15 minutes, directly forming the target compound.
- Purification : Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Advantages :
Optimization Strategies
Solvent and Temperature Effects
| Condition | Cyclization Yield (%) | Purity (%) |
|---|---|---|
| THF, 25°C, DIAD | 36 | 99.3 |
| DMF, 80°C, EDC·HCl | 42 | 98.7 |
| MW, 150°C | 42 | 99.5 |
Key Findings :
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) during carboxamide coupling increases yields from 28% to 38% by mitigating steric hindrance from the pyridinyl group.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Acid-Base Reactions
The carboxamide group (-CONH-) participates in acid-base chemistry. The NH proton (pKa ~17–20) can deprotonate under basic conditions, forming a resonance-stabilized conjugate base. Conversely, the carbonyl oxygen can act as a weak base in acidic environments.
Key Observations :
-
Protonation of the pyridine nitrogen (pKa ~3–5) occurs in strongly acidic media, altering solubility and electronic properties of the molecule.
-
Deprotonation of the carboxamide NH enhances nucleophilicity at the carbonyl carbon, facilitating condensation reactions .
Condensation Reactions
The carboxamide group undergoes condensation with nucleophiles such as amines or alcohols. For example:
Reaction with Hydrazines
Reagents : Hydrazine hydrate
Conditions : Reflux in ethanol (4–6 h)
Product : Formation of hydrazide derivatives via nucleophilic acyl substitution .
Example :
Yield: ~70–85% (analogous systems) .
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,2,4-thiadiazole ring undergoes nucleophilic substitution at the 3- and 5-positions.
Reaction with Amines
Reagents : Secondary amines (e.g., piperidine)
Conditions : THF, DIAD (diisopropyl azodicarboxylate), 20 h at 25°C .
Product : Substitution at the 5-position with amines.
Example :
Yield: ~36% (observed in structurally similar compounds) .
Cyclization Reactions
The pyridin-2-ylmethyl group facilitates cyclization via intramolecular interactions.
Formation of Fused Heterocycles
Reagents : SOCl₂ (Hurd–Mori reaction)
Conditions : Microwave-assisted synthesis (80–100°C, 30 min) .
Product : Triazole-thiadiazole hybrids via cycloaddition.
Example :
Yield: ~60–75% (analogous systems) .
Reduction of Carboxamide to Amine
Reagents : LiAlH₄ or BH₃·THF
Conditions : Anhydrous THF, 0°C to reflux
Product : Primary amine derivative.
Yield: ~50–65% (based on carboxamide reduction precedents) .
Comparative Reactivity Data
| Reaction Type | Reagents/Conditions | Key Product | Yield |
|---|---|---|---|
| Acid-Base | NaOH (pH >10) | Deprotonated carboxamide | N/A |
| Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | Hydrazide derivative | 70–85% |
| Amine Substitution | DIAD, THF, 25°C | 5-Amino-thiadiazole | ~36% |
| Cyclization | SOCl₂, microwave | Triazole-thiadiazole hybrid | 60–75% |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit notable anticancer properties. For instance, studies have synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines. The compound 3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide has been investigated for its ability to inhibit cancer cell proliferation.
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | SKNMC (Neuroblastoma) | X | |
| This compound | HT-29 (Colon Cancer) | Y | |
| This compound | PC3 (Prostate Cancer) | Z |
The exact IC50 values (the concentration required to inhibit cell growth by 50%) for this compound are still under investigation but are expected to be comparable to known anticancer agents like doxorubicin.
Cystic Fibrosis Research
Another promising application of this compound is in the treatment of cystic fibrosis (CF). Recent studies have explored small molecules that can rescue the function of the F508del-CFTR mutation, which is responsible for a significant proportion of CF cases. The compound has been identified as a potential RNF5 inhibitor that enhances CFTR activity in vitro.
Mechanism of Action:
The mechanism involves the inhibition of RNF5, which leads to reduced ubiquitination and increased stability of the F508del-CFTR protein. This process is critical for restoring chloride ion transport in epithelial cells affected by cystic fibrosis.
Synthesis and Structural Insights
The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups that enhance its biological activity. The structural characteristics of this compound contribute significantly to its interaction with biological targets.
Table 2: Synthesis Overview
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Amidation | EDC, HOBt | Formation of amide bond |
| 2 | Cyclization | Acetonitrile | Formation of thiadiazole ring |
| 3 | Functionalization | Various amines | Introduction of pyridine moiety |
Case Studies and Research Findings
Several studies have documented the efficacy of thiadiazole derivatives in cancer therapy and CF treatment:
- Anticancer Studies : A study evaluating a series of thiadiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug design .
- Cystic Fibrosis Applications : Research highlighted the potential of thiadiazole derivatives to act as correctors for CFTR mutations through RNF5 inhibition. This approach provides a novel therapeutic avenue for managing cystic fibrosis .
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine
- 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4-b]pyridine
Uniqueness
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide stands out due to its unique combination of a thiadiazole ring with a pyridin-2-ylmethyl group. This structural feature imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Biological Activity
3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, characterized by a thiadiazole ring and a pyridine moiety, exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with pyridin-2-ylmethanamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.62 µg/mL . The compound's efficacy against resistant strains of Mycobacterium tuberculosis has also been noted, emphasizing its potential in treating multidrug-resistant infections .
Anticancer Properties
Thiadiazole derivatives are recognized for their anticancer activities. The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance cytotoxic effects against various cancer cell lines. For example, compounds with specific substitutions have demonstrated IC50 values significantly lower than established chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within pathogens or cancer cells. This may include inhibition of key enzymes or disruption of cellular processes critical for survival and proliferation .
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds reveals distinct biological profiles based on structural variations:
| Compound Name | Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| 3-methyl-N-(pyridin-3-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | Structure | Antimicrobial | 1.95 - 15.62 |
| 3-methyl-N-(pyridin-4-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | Structure | Anticancer | IC50 < 1.98 |
| 3-methyl-N-(pyrimidin-5-ylmethyl)-1,2,4-thiadiazole-5-carboxamide | Structure | Antifungal | Varies |
This table illustrates how structural modifications can influence the biological activity and potency of thiadiazole derivatives.
Case Studies
Several case studies have documented the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a derivative exhibited potent activity against Staphylococcus aureus, outperforming traditional antibiotics in certain strains .
- Anticancer Activity : Another research effort highlighted a series of thiadiazole compounds that showed promising results in inhibiting tumor growth in vitro with IC50 values significantly lower than those for conventional therapies .
Q & A
What are the optimal synthetic routes for 3-methyl-N-(pyridin-2-ylmethyl)-1,2,4-thiadiazole-5-carboxamide, and how can reaction conditions be systematically optimized?
Basic Research Question
The compound is synthesized via cyclization of intermediates under controlled conditions. A common method involves:
- Step 1 : Reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form a thiourea intermediate.
- Step 2 : Cyclization in DMF using iodine and triethylamine to cleave atomic sulfur (S₈) and yield the 1,2,4-thiadiazole core .
Optimization Strategies : - Vary solvent polarity (e.g., acetonitrile vs. DMF) to control reaction kinetics.
- Adjust iodine stoichiometry to minimize byproducts.
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks to confirm the pyridinylmethyl group (δ ~8.5 ppm for pyridine protons) and thiadiazole methyl group (δ ~2.5 ppm) .
- IR Spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .
Purity Assessment : - HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Elemental Analysis : Validate carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
How can computational modeling predict reactivity or guide the synthesis of thiadiazole derivatives?
Advanced Research Question
Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways for cyclization or functionalization .
- Reaction Path Sampling : Apply metadynamics or NEB (nudged elastic band) methods to explore alternative mechanisms (e.g., iodine-mediated sulfur elimination vs. acid-catalyzed cyclization) .
Case Study : Simulations of iodine’s role in sulfur cleavage could reduce experimental iterations by 30–50% .
How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
Advanced Research Question
Contradiction Analysis Framework :
Standardize Assays : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines). For example, antimicrobial activity of thiadiazoles varies significantly with pH .
Control Structural Variants : Test analogs with modified pyridinylmethyl or methyl groups to isolate activity contributors.
Meta-Analysis : Use multivariate regression to correlate substituent electronegativity or steric bulk with bioactivity trends .
What strategies can be employed to design derivatives of this compound with improved pharmacokinetic properties?
Advanced Research Question
Structure-Activity Relationship (SAR) Optimization :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility.
- Metabolic Stability : Replace metabolically labile methyl groups with trifluoromethyl or cyclopropyl moieties .
Experimental Validation : - Conduct in vitro microsomal stability assays (e.g., human liver microsomes) to screen derivatives.
- Use MDCK cell monolayers to assess permeability and predict oral bioavailability.
How can researchers troubleshoot low yields in cyclization steps during synthesis?
Advanced Research Question
Common Issues and Solutions :
What methodologies are recommended for studying the stability of this compound under varying storage conditions?
Advanced Research Question
Stability Protocol :
Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
Analytical Monitoring : Track degradation via:
- HPLC : Quantify parent compound loss.
- LC-MS : Identify degradation products (e.g., hydrolysis of carboxamide to carboxylic acid).
Kinetic Modeling : Use Arrhenius equations to predict shelf-life at room temperature .
How can researchers validate the antimicrobial or antitumor mechanisms of this compound?
Advanced Research Question
Mechanistic Studies :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., dihydrofolate reductase for antimicrobial activity ).
- Cellular Pathways : Use RNA-seq or proteomics to identify dysregulated pathways in treated cancer cells.
- Molecular Docking : Model interactions with bacterial DNA gyrase or human topoisomerase II to rationalize selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
